4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine
Description
This compound features a bicyclic cyclopenta[d]pyrimidin core linked via a piperazine moiety to a N,N-dimethylpyrimidin-2-amine group.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-22(2)17-18-7-6-15(21-17)23-8-10-24(11-9-23)16-13-4-3-5-14(13)19-12-20-16/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJTRACYFHIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentapyrimidine moiety and a piperazine ring. Its chemical formula is , and it possesses significant structural diversity that may contribute to its biological effects.
Antitumor Activity
Research has indicated that compounds with similar structural motifs show promising antitumor activity. For instance, derivatives of pyrimidine have been evaluated for their capacity to inhibit cancer cell proliferation. A study demonstrated that certain pyrimidine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 27.6 | |
| Compound B | A549 (Lung Cancer) | 29.3 | |
| Compound C | HeLa (Cervical Cancer) | 35.0 |
The proposed mechanisms for the antitumor activity of pyrimidine derivatives include:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid metabolism.
- Induction of apoptosis : Certain derivatives can trigger programmed cell death in malignancies.
- Targeting specific kinases : Some studies suggest that structural analogs inhibit key signaling pathways involved in tumor growth.
Case Studies
-
Case Study on MDA-MB-231 Cells :
In a comparative study, various pyrimidine derivatives were synthesized and tested against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to those with electron-donating groups . -
In Vivo Studies :
Preliminary in vivo studies using animal models have shown that administration of similar pyrimidine derivatives resulted in significant tumor size reduction compared to controls, indicating potential therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Cyclopenta[d]pyrimidin Derivatives
- N-{2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine hydrochloride (): Replaces the piperazine group with a piperidine ring and introduces a chlorine atom at the pyrimidine C2 position. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine ():
Pyrimidin-2-amine Derivatives
- 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine (): Features a benzylpiperidine substituent instead of cyclopenta[d]pyrimidin.
- N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine (): Substitutes the cyclopenta[d]pyrimidin core with an imidazo[1,2-a]pyridine ring. Impact: The bulkier heterocycle may restrict binding to flat enzyme active sites but could enhance selectivity for certain kinases .
Functional Group and Pharmacophore Analysis
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | Cyclopenta[d]pyrimidin, piperazine, N,N-dimethyl | ~380.5* | Balanced lipophilicity, flexible linker |
| N-{2-Chloro-...piperidin-4-amine HCl | Chlorine, piperidine | 289.2 | Enhanced electrophilicity, solubility |
| 2-Chloro-N-methyl...pyrimidin-4-amine | Chlorine, methylamine | 201.7 | Low molecular weight, simplified structure |
| 2-(4-Benzylpiperidin-1-yl)...amine | Benzyl, piperidine | ~323.4 | Aromatic interactions, metabolic risk |
*Estimated based on structural similarity to and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
